Ethyl allophanate

Overview

Description

. It is a derivative of carbamic acid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl allophanate can be synthesized through the reaction of ethyl carbamate with phosgene or by the reaction of urea with ethyl chloroformate . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Formation and Thermal Dissociation

Ethyl allophanate forms via reactions between isocyanates and urethanes, but exhibits thermal instability. Key data from polyurethane studies ( ):

| Reaction Condition | Rate Constant (L·mol⁻¹·s⁻¹) | Temperature Range |

|---|---|---|

| Allophanate formation | 4–7 × 10⁻⁵ | 100–140°C |

| Allophanate dissociation | 0.39–1.65 × 10⁻⁴ | 132–150°C |

Reaction Mechanisms with Isocyanates

This compound reacts further with isocyanates under catalytic or thermal conditions:

With Aromatic Isocyanates (e.g., MDI)

With Aliphatic Isocyanates (e.g., tIPDI)

-

Generates mixed alkyl-aryl allophanates , identified via distinct NMR signals:

Solvent and Catalytic Effects

-

Solvent polarity : Reactions slow in high-dielectric-constant solvents (e.g., DMF) due to hydrogen bonding with alcohols .

-

Catalysts : Tertiary amines accelerate allophanate formation by deprotonating urethanes, enhancing nucleophilicity .

Stability and Degradation Pathways

This compound’s stability depends on structural and environmental factors:

| Factor | Impact on Stability | Reference |

|---|---|---|

| Temperature | Dissociation ↑ by 3× per 20°C | |

| Aromatic substitution | Lowers stability vs. aliphatic | |

| Hydrolase enzymes | Degrades to NH₃ + CO₂ |

-

Biodegradation : Bacterial allophanate hydrolases (e.g., AtzF, TrzF) cleave this compound into ammonia and carbon dioxide under alkaline conditions .

Kinetic and Thermodynamic Data

Reaction kinetics for this compound synthesis and breakdown ( ):

-

Activation energy : 62.6 kJ/mol for allophanate formation (six-centered TS mechanism).

-

Equilibrium constant : ≈ 0.1–0.3 at 150°C, favoring dissociation.

Practical Implications

Scientific Research Applications

Chemical Applications

Ethyl allophanate serves as an important intermediate in organic synthesis. It is utilized in the production of various compounds, particularly in the synthesis of polyurethanes and other polymers. The compound's ability to react with isocyanates allows it to participate in forming urethane linkages, which are crucial for creating durable materials.

Table 1: Chemical Reactions Involving this compound

Biological Applications

In biological research, this compound has been studied for its role in metabolic pathways, particularly in the degradation of nitrogen-containing compounds. It functions as an intermediate in cyanuric acid metabolism, where it is hydrolyzed by specific enzymes.

Case Study: Cyanuric Acid Metabolism

Research demonstrated that this compound is a key intermediate in the metabolism of cyanuric acid by certain bacteria. Studies showed that bacterial strains capable of metabolizing cyanuric acid produce allophanate hydrolase, which catalyzes the conversion of allophanate into ammonia and carbon dioxide. This process highlights its ecological significance and potential biotechnological applications.

Medical Applications

This compound is under investigation for its potential use in drug development. Its structural properties make it a candidate for pharmaceutical intermediates, particularly in synthesizing drugs targeting nitrogen metabolism.

Research Findings: Drug Development Potential

Studies have indicated that modifications of this compound could lead to novel drug candidates with specific biological activities. Its interaction with metabolic enzymes suggests it may influence therapeutic pathways relevant to conditions like urea cycle disorders.

Industrial Applications

In industrial settings, this compound is employed in the production of resins and polymers. Its stability and reactivity make it suitable for manufacturing high-performance materials used in coatings and adhesives.

Table 2: Industrial Uses of this compound

Mechanism of Action

The mechanism of action of ethyl allophanate involves its interaction with various molecular targets. It can act as a carbamoylating agent, modifying proteins and enzymes by transferring its carbamoyl group. This modification can alter the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Methyl allophanate: Similar structure but with a methyl group instead of an ethyl group.

Propyl allophanate: Similar structure but with a propyl group instead of an ethyl group.

Butyl allophanate: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific reactivity and the balance between its hydrophobic ethyl group and hydrophilic carbamate group. This balance makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not perform as effectively .

Biological Activity

Ethyl allophanate, a derivative of allophanate, has garnered attention in various fields of research due to its unique biological activities. This article delves into the biological properties, enzymatic interactions, and potential applications of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

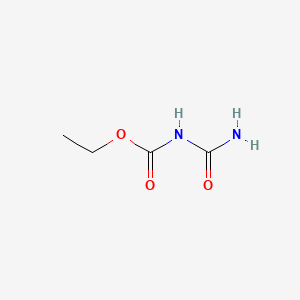

This compound is characterized by its chemical structure, which includes an ethyl group attached to the allophanate moiety. The general formula can be represented as:

This compound exhibits properties that make it suitable for various biochemical applications, particularly in enzymatic reactions.

Enzymatic Activity

Allophanate Hydrolase : this compound is primarily involved in the enzymatic activity of allophanate hydrolase (AH), an enzyme that catalyzes the hydrolysis of allophanate into ammonia and carbon dioxide. This reaction is crucial in nitrogen metabolism, particularly in the degradation pathways of cyanuric acid and urea .

- Kinetic Studies : Research indicates that AH shows significant catalytic efficiency when acting on this compound. Kinetic assays revealed that mutations in key residues (e.g., Tyr299 and Arg307) can drastically reduce enzyme activity, highlighting the importance of these residues in substrate binding and catalysis .

- Reaction Conditions : Optimal conditions for AH activity include a pH range of 7.0 to 8.0, with temperatures around 30°C. Under these conditions, the enzyme can achieve reaction rates exceeding 1000 min, significantly higher than the spontaneous hydrolysis rate .

Biological Implications

Microbial Metabolism : this compound plays a role in microbial metabolism, particularly in bacteria capable of degrading cyanuric acid. Studies have shown that bacteria such as Pseudomonas sp. utilize this compound as an intermediate in their metabolic pathways .

- Case Study : In a study involving Pseudomonas sp., it was demonstrated that this compound is formed during the degradation of cyanuric acid, with subsequent conversion to ammonia being facilitated by AH. This process is vital for nitrogen recycling in microbial ecosystems .

Potential Applications

The biological activities of this compound suggest several potential applications:

- Agricultural Use : Due to its role in nitrogen metabolism, this compound could be explored as a biostimulant to enhance soil fertility through improved nitrogen cycling .

- Bioremediation : Its involvement in microbial degradation pathways positions this compound as a candidate for bioremediation strategies aimed at detoxifying environments contaminated with nitrogenous compounds .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing ethyl allophanate, and how do reaction conditions influence yield?

Q. How do competing reaction pathways (e.g., allophanate vs. biuret formation) affect product distribution in isocyanate-based systems?

Allophanate formation is favored under anhydrous conditions with excess isocyanate, while biuret formation occurs in the presence of water. Kinetic studies using second-order rate plots (log(1/u) vs. time) reveal dominance of allophanate pathways at higher temperatures (128°C) and controlled stoichiometry . Computational models (e.g., GSCF3 charge-shift analysis) predict reactivity trends based on electron density at carbonyl groups .

Q. What strategies resolve contradictions in reported equilibrium constants for this compound synthesis?

Discrepancies arise from:

- Concentration effects : Higher reactant concentrations (e.g., 18.0 mol/L vs. 9.1 mol/L) increase K due to reduced entropy loss .

- Measurement techniques : Use in-situ FTIR or Raman spectroscopy to monitor real-time conversion, avoiding assumptions about equilibrium .

- Thermodynamic corrections : Apply the van’t Hoff equation to account for temperature-dependent ΔH and ΔS values .

Q. How can computational chemistry optimize this compound synthesis for green chemistry applications?

- Density Functional Theory (DFT) : Models transition states to identify low-energy pathways (e.g., solvent-free routes using bio-based isocyanates) .

- Life Cycle Assessment (LCA) : Evaluates environmental impacts of phosgene-free methods (e.g., trichloromethyl carbonate substitution) vs. traditional routes .

Q. What advanced analytical methods distinguish allophanate structural isomers in polymer matrices?

- Tandem MS (ESI-MS/MS) : Fragmentation patterns differentiate allophanate end-groups from isocyanate adducts in polyurethane systems .

- Solid-State NMR : Probes hydrogen-bonding networks in crosslinked polymers containing this compound .

Q. Methodological Considerations

- Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst loading) as per Beilstein Journal guidelines .

- Data Presentation : Use SI units, significant figures, and error margins in tables/figures to align with academic standards .

- Ethical Reporting : Disclose conflicts of interest (e.g., proprietary catalysts) and cite primary literature to avoid redundancy .

Properties

IUPAC Name |

ethyl N-carbamoylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2-9-4(8)6-3(5)7/h2H2,1H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHPSKJRLDSJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060818 | |

| Record name | Carbamic acid, (aminocarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-36-8 | |

| Record name | Ethyl N-(aminocarbonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl allophanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl allophanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl allophanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-(aminocarbonyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, (aminocarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (aminocarbonyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ALLOPHANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B4EN328CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.